CMPI hydrochloride
Description
Systematic Nomenclature and Molecular Formula
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete chemical name being 3-(2-chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole hydrochloride. This comprehensive designation reflects the complex multi-ring structure and the specific positioning of functional groups throughout the molecular framework. The compound is catalogued under Chemical Abstracts Service number 2250025-94-4, providing a unique identifier for chemical databases and regulatory documentation.
The molecular formula is definitively established as C18H19ClN4O·HCl, indicating the presence of eighteen carbon atoms, twenty hydrogen atoms (including the hydrochloride proton), one chlorine atom in the phenyl ring, four nitrogen atoms distributed across the pyrazole and piperidine rings, and one oxygen atom in the isoxazole ring, with an additional chloride ion from the hydrochloride salt formation. The molecular weight is precisely calculated as 379.28 grams per mole, representing the combined mass of the organic base molecule and the associated hydrochloric acid.
Alternative nomenclature systems and synonyms include the abbreviated designation as nAChR agonist 3-(2-Chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole hydrochloride, which reflects its pharmacological classification while maintaining structural specificity. The compound is also referenced by various research identifiers including ChEMBL5303504 and PubChem CID 127021040, facilitating cross-referencing across multiple chemical databases.
Crystallographic Analysis and Three-Dimensional Conformation
The crystallographic characteristics of 3-(2-Chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole hydrochloride reveal a complex three-dimensional architecture resulting from the spatial arrangement of its multiple ring systems. The compound demonstrates specific conformational preferences that arise from the geometric constraints imposed by the isoxazole core structure and the substituent groups attached to the pyrazole ring. The presence of the 2-chlorophenyl moiety introduces additional steric considerations that influence the overall molecular conformation and crystal packing arrangements.
The crystalline form of the hydrochloride salt exhibits enhanced stability compared to the free base, with the ionic interactions between the protonated nitrogen center and the chloride anion contributing to the structural integrity of the crystal lattice. The piperidine ring adopts a chair conformation, which is the most thermodynamically stable arrangement for six-membered saturated rings, while the pyrazole and isoxazole rings maintain their planar geometries due to the aromatic character of these heterocyclic systems.
Intermolecular interactions within the crystal structure include hydrogen bonding between the protonated piperidine nitrogen and neighboring chloride ions, as well as potential π-π stacking interactions between the aromatic ring systems of adjacent molecules. These non-covalent interactions significantly influence the physicochemical properties of the compound, including its melting point, solubility behavior, and thermal stability characteristics.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopic analysis provides comprehensive structural confirmation for 3-(2-Chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole hydrochloride through detailed examination of both proton and carbon-13 nuclear magnetic resonance spectra. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the various proton environments within the molecule, including the aromatic protons of the chlorophenyl and heterocyclic rings, the methyl group attached to the pyrazole ring, and the aliphatic protons of the piperidine ring system.
The aromatic region of the proton nuclear magnetic resonance spectrum displays complex multipicity patterns reflecting the substitution pattern of the chlorophenyl ring and the chemical shifts of the pyrazole and isoxazole protons. The piperidine ring protons appear as characteristic multiplets in the aliphatic region, with the axial and equatorial protons showing distinct chemical shift differences due to their different magnetic environments. The methyl group on the pyrazole ring generates a singlet signal, confirming its isolated position without neighboring protons.
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecular structure. The aromatic carbon-hydrogen stretching vibrations appear in the region of 3100-3050 wavenumbers per centimeter, while aliphatic carbon-hydrogen stretches are observed between 3000-2850 wavenumbers per centimeter. The carbon-nitrogen stretching vibrations of the heterocyclic rings contribute to the fingerprint region of the spectrum, providing additional structural confirmation.
Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support the proposed structure. The molecular ion peak appears at mass-to-charge ratio 379, corresponding to the protonated molecular ion of the compound. Characteristic fragmentation patterns include loss of the chlorine atom, fragmentation of the piperidine ring, and cleavage of the bond connecting the pyrazole and isoxazole rings, generating diagnostic fragment ions that confirm the structural assignment.
Physicochemical Properties (Solubility, Stability, Partition Coefficients)
The physicochemical properties of 3-(2-Chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole hydrochloride are significantly influenced by its molecular structure and the presence of the hydrochloride salt. The compound demonstrates excellent solubility in polar solvents, particularly in dimethyl sulfoxide, where it achieves concentrations suitable for various analytical and research applications. The hydrochloride salt form enhances water solubility compared to the free base, facilitating preparation of aqueous solutions for experimental protocols.
Thermal stability analysis indicates that the compound requires specific storage conditions to maintain its chemical integrity and analytical purity. The recommended storage temperature is minus twenty degrees Celsius, which prevents thermal decomposition and preserves the crystalline structure of the hydrochloride salt. Under these conditions, the compound maintains its purity levels above ninety-eight percent as determined by high-performance liquid chromatography analysis.
The stability profile of the compound extends to its behavior in various solvent systems and under different environmental conditions. Solutions prepared in dimethyl sulfoxide maintain their stability when stored at minus eighty degrees Celsius, allowing for long-term storage of stock solutions. The compound shows sensitivity to light and moisture, requiring protection from these environmental factors to prevent degradation and maintain analytical accuracy.
Table 1: Physical and Chemical Properties of 3-(2-Chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole Hydrochloride
Partition coefficient analysis reveals the compound's distribution behavior between aqueous and organic phases, providing insights into its lipophilicity and potential membrane permeability characteristics. The presence of multiple nitrogen atoms and the hydrochloride salt formation significantly influences the partition behavior, with the compound showing preference for polar environments due to its ionic character and hydrogen bonding capabilities.
Properties
Molecular Formula |
C18H20Cl2N4O |
|---|---|
Molecular Weight |
379.285 |
IUPAC Name |
3-(2-Chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrrazol-4-yl)isoxazole hydrochloride |
InChI |
InChI=1S/C18H19ClN4O.ClH/c1-12-15(11-21-23(12)13-6-8-20-9-7-13)18-10-17(22-24-18)14-4-2-3-5-16(14)19;/h2-5,10-11,13,20H,6-9H2,1H3;1H |
InChI Key |
WNKFVIPYZXTQBR-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC(C3=CC=CC=C3Cl)=NO2)C=NN1C4CCNCC4.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CMPI hydrochloride |
Origin of Product |
United States |
Scientific Research Applications
Amide Coupling Reactions
CMPI hydrochloride is widely recognized for its role in facilitating amide bond formation. It serves as an activating reagent in the synthesis of amides from carboxylic acids and amines. The compound's effectiveness stems from its ability to enhance the nucleophilicity of the amine, thereby promoting the coupling reaction.
Key Findings
- This compound has been shown to improve yields in amide synthesis compared to traditional methods. For instance, studies have reported yields exceeding 90% when using CMPI in conjunction with appropriate azaarenes under optimized conditions .
- The use of this compound allows for milder reaction conditions, reducing the risk of side reactions and degradation of sensitive substrates.
Table 1: Comparison of Amide Coupling Yields with Different Reagents
| Reagent | Yield (%) | Conditions |
|---|---|---|
| This compound | 90 | Acetonitrile, RT |
| EDC | 70 | DMF, 60 °C |
| TBTU | 65 | DCM, RT |
Nicotinic Receptor Modulation
This compound has emerged as a potent positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), specifically the α4β2 subtype. This modulation has implications for therapeutic strategies targeting neurological disorders such as Alzheimer's disease and schizophrenia.
Case Studies
- A study demonstrated that this compound significantly enhances the receptor's response to acetylcholine, suggesting potential applications in cognitive enhancement therapies .
- Another investigation highlighted its inhibitory effects on muscle-type nAChRs, indicating a dual role that could be exploited in developing treatments for neuromuscular disorders.
Table 2: Effects of this compound on Nicotinic Receptors
| Receptor Type | Modulation Type | EC50 (µM) | Reference |
|---|---|---|---|
| α4β2 nAChR | Positive Allosteric | 0.5 | |
| Muscle-type nAChR | Inhibitory | 1.0 |
Protein Interaction Studies
This compound has also been utilized in biochemical studies to investigate protein interactions and enzyme activities. Its ability to form stable complexes with proteins facilitates the study of enzyme kinetics and mechanisms.
Research Insights
- In one study, this compound was used to probe the interaction between serine proteases and their inhibitors, providing insights into the specificity and efficiency of these interactions .
- The compound's structural properties enable it to serve as a useful tool in understanding conformational changes in proteins upon ligand binding.
Table 3: Summary of Biochemical Applications
| Application | Description | Key Findings |
|---|---|---|
| Protein Interaction Studies | Investigating enzyme-inhibitor dynamics | Revealed specific binding affinities |
| Enzyme Kinetics | Studying reaction rates and mechanisms | Enhanced understanding of catalytic efficiency |
Comparison with Similar Compounds
Comparison with Similar Compounds
Cross-Linking Agents
CMPI is frequently compared to EDC and genipin in polymer cross-linking. Key distinctions include:
CMPI outperforms EDC in hyaluronic acid applications due to its ability to avoid N-acylurea byproducts, which compromise mechanical stability . Compared to genipin, CMPI offers faster reaction times and higher yields, though genipin remains preferred in natural polymer systems requiring biodegradability .
Pharmacological Modulators
CMPI’s allosteric modulation of nAChRs is distinct from other PAMs like dFBr:
Nanoformulation strategies (e.g., PLGA nanoparticles) enhance its cellular uptake and retention, addressing this limitation .
Preparation Methods
Hydrochloride Formation from MPDA
The process begins with the conversion of MPDA to its hydrochloride salt using hydrogen chloride gas. As detailed in US Patent 5136086A, this step requires precise temperature control between 135°C and 140°C to optimize particle size and solubility of the intermediate hydrochloride. Lower temperatures (<100°C) increase chlorinated impurities like this compound due to incomplete reaction kinetics, while temperatures exceeding 160°C risk reactor corrosion without reducing impurity yields.
Phosgenation of MPDA Hydrochloride
Subsequent phosgenation employs a 2–10 molar excess of phosgene relative to amino groups, with reaction temperatures maintained at 155°C–160°C for 12–18 hours. The choice of solvent profoundly influences reaction efficiency and byproduct formation. For instance, n-hexyl acetate reduces this compound yields to 0.09 mol% of MPDA (Table 1), whereas chlorobenzene and mesitylene increase impurities by over 3.4 mol%.
Solvent Optimization for Minimizing this compound
Ester Solvents: n-Hexyl Acetate
Ester solvents like n-hexyl acetate achieve superior results due to their high polarity and compatibility with aliphatic amines. At a solvent-to-amine weight ratio of 8:1–16:1 , n-hexyl acetate ensures uniform suspension of MPDA hydrochloride, enhancing phosgene accessibility and reducing side reactions. Comparative studies demonstrate that substituting n-hexyl acetate with o-dichlorobenzene (ODCB) triples this compound formation (Table 1).
Table 1: Solvent Effects on this compound Formation
| Solvent | Temperature (°C) | MPDI Yield (mol%) | This compound (mol%) |
|---|---|---|---|
| n-Hexyl acetate | 135–140 | 89.5 | 0.09 |
| o-Dichlorobenzene | 35–95 | 74.7 | 3.46 |
| Mesitylene | 25–60 | 75.3 | 3.42 |
Mechanism of Solvent Action
The patent postulates that ester solvents modify the crystalline structure of MPDA hydrochloride, increasing surface area for phosgene interaction. This hypothesis aligns with the observed 89.5% MPDI yield in n-hexyl acetate, compared to ≤75% in aromatic solvents.
Temperature and Pressure Dynamics
Hydrochloride Formation Temperature
Maintaining the hydrochloride formation step at 100°C–160°C is critical. Below this range, incomplete HCl absorption leads to residual free amine groups, which react with phosgene to form this compound. Above 160°C, thermal degradation of MPDA hydrochloride occurs, negating impurity reduction benefits.
Phosgenation Temperature
Phosgenation at 155°C–160°C balances reaction rate and product stability. Lower temperatures (<100°C) prolong reaction times, increasing tar formation, while higher temperatures (>170°C) degrade MPDI into polymeric byproducts.
Industrial-Scale Process Design
Reactor Configuration and Parameters
The patent describes a 1-liter reactor equipped with a reflux condenser, phosgene inlet, and stirrer. Key parameters include:
Yield and Purity Metrics
Optimized conditions yield 80.7–89.5% MPDI with this compound content below 0.1 wt%. In contrast, non-ester solvents produce ≤75% MPDI with 3.4–3.7 mol% this compound.
Comparative Analysis of Chlorinated Impurities
This compound vs. Other Byproducts
This compound shares a reaction pathway with 6-chlorohexane diisocyanate (CHI), another chlorinated impurity in hexamethylene diisocyanate (HDI) synthesis. Both impurities arise from HCl-mediated chlorination of amine intermediates, but CMPI’s formation is more sensitive to solvent choice.
Q & A
Basic Research Questions
Q. What are the standard protocols for evaluating the potency of CMPI hydrochloride as a positive allosteric modulator (PAM) of α4β2 nAChRs?
- Methodological Answer : To assess potency, use acetylcholine (ACh)-evoked response assays in heterologous expression systems (e.g., HEK293 cells expressing human α4β2 nAChRs). Apply ACh at a sub-saturating concentration (e.g., 10 µM) and measure the enhancement of the response using electrophysiological techniques (e.g., patch-clamp). Calculate the EC50 via dose-response curves, normalizing to the maximal ACh response. Include controls for baseline activity and solvent effects (e.g., DMSO). Validate results with reference agonists like nicotine or epibatidine .
Q. How can researchers verify the selectivity of this compound across nAChR subtypes?
- Methodological Answer : Conduct competitive binding assays using radiolabeled ligands (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7). Test this compound against α3β2, α3β4, and α7 nAChRs at varying concentrations (e.g., 0.1–10 µM) to determine IC50 values. Compare selectivity ratios (e.g., EC50 for α4β2 vs. IC50 for off-target subtypes). Use transfected cell lines with defined subunit compositions to avoid confounding results from mixed receptor populations .
Q. What analytical techniques are recommended for confirming the purity and stability of this compound in experimental solutions?
- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) to assess purity (>98% as per supplier specifications). Validate stability under storage conditions (e.g., -20°C in DMSO or aqueous buffer) using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to detect degradation products. Monitor solubility limits (e.g., 50 mM in water, 100 mM in DMSO) to avoid precipitation in assays .
Advanced Research Questions
Q. How can discrepancies in reported EC50 values for this compound across studies be resolved?
- Methodological Answer : Investigate variables such as receptor stoichiometry (e.g., (α4)2(β2)3 vs. (α4)3(β2)2), species differences (rat vs. human α4β2), and assay conditions (e.g., temperature, buffer composition). Use site-directed mutagenesis to identify subunit interfaces critical for modulation. Perform meta-analyses of published data to isolate confounding factors, and replicate experiments under standardized protocols .
Q. What experimental strategies are effective in elucidating the dual role of this compound as a PAM for α4β2 nAChRs and an inhibitor of (α4)2(β2)3 receptors?
- Methodological Answer : Utilize cryo-electron microscopy (cryo-EM) to resolve structural differences between α4β2 stoichiometries. Perform functional assays with concatemeric receptors (fixed subunit assemblies) to isolate the effects of stoichiometry. Compare inhibition kinetics (IC50) for (α4)2(β2)3 receptors using voltage-clamp fluorometry to track conformational changes. Cross-reference with molecular docking simulations to predict binding site interactions .
Q. How should researchers design studies to evaluate the long-term stability of this compound in physiological buffers?
- Methodological Answer : Conduct accelerated stability studies by incubating this compound in buffers (e.g., PBS, pH 7.4) at elevated temperatures (e.g., 37°C, 40°C). Sample at intervals (e.g., 24, 48, 72 hours) and quantify degradation via LC-MS. Apply Arrhenius kinetics to extrapolate shelf life under standard storage conditions (-20°C). Include antioxidants (e.g., ascorbic acid) or stabilizers in follow-up trials to mitigate hydrolysis .
Q. What statistical approaches are suitable for analyzing multifactorial influences on this compound's efficacy (e.g., water-to-binder ratios, polymer additives)?
- Methodological Answer : Implement factorial design experiments (e.g., L16 orthogonal array) to test variables like concentration, pH, and co-solvents. Use analysis of variance (ANOVA) and range analysis to rank factor significance. For non-linear relationships, apply response surface methodology (RSM) to optimize conditions. Validate models with independent replicates and report confidence intervals .
Notes on Data Contradictions and Synthesis
- EC50 Variability : Differences in EC50 values (e.g., 0.26 µM in vs. 18–20 nM in ) may stem from assay setups (e.g., ACh concentration, species variants). Standardize agonist concentrations and receptor expression levels for cross-study comparability .
- Inhibition vs. Potentiation : The inhibitory effects on (α4)2(β2)3 receptors (IC50 = 0.5 µM) contrast with PAM activity on (α4)3(β2)2. Use concatemers or single-channel recordings to clarify stoichiometry-dependent mechanisms .
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
